Methyl octadeca-5,8-diynoate Methyl octadeca-5,8-diynoate
Brand Name: Vulcanchem
CAS No.: 18202-21-6
VCID: VC21061589
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3
SMILES: CCCCCCCCCC#CCC#CCCCC(=O)OC
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Methyl octadeca-5,8-diynoate

CAS No.: 18202-21-6

Cat. No.: VC21061589

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadeca-5,8-diynoate - 18202-21-6

Specification

CAS No. 18202-21-6
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl octadeca-5,8-diynoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3
Standard InChI Key MNOXJMPZZXVJJW-UHFFFAOYSA-N
SMILES CCCCCCCCCC#CCC#CCCCC(=O)OC
Canonical SMILES CCCCCCCCCC#CCC#CCCCC(=O)OC

Introduction

Chemical Properties and Structure

Molecular Identity and Characteristics

Methyl octadeca-5,8-diynoate has a precise chemical identity defined by several key parameters:

PropertyValue
CAS Number18202-21-6
Molecular FormulaC₁₉H₃₀O₂
Molecular Weight290.4 g/mol
IUPAC Namemethyl octadeca-5,8-diynoate
Standard InChIInChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3
Standard InChIKeyMNOXJMPZZXVJJW-UHFFFAOYSA-N
SMILES NotationCCCCCCCCCC#CCC#CCCCC(=O)OC

The compound is characterized by its systematic arrangement featuring an aliphatic chain with two internal triple bonds positioned at carbons 5 and 8, connected to a methyl ester group. This unique structural configuration is responsible for the compound's distinctive chemical behavior and reactivity patterns.

Structural Features

The molecular structure of Methyl octadeca-5,8-diynoate encompasses several key structural elements:

  • An 18-carbon aliphatic chain forming the backbone of the molecule

  • Two triple bonds (alkyne groups) strategically positioned at carbons 5 and 8

  • A methyl ester group (-COOCH₃) at one terminus of the carbon chain

  • Linear configuration typical of fatty acid derivatives

The presence of conjugated alkyne groups creates regions of high electron density that significantly influence the compound's chemical behavior, particularly its susceptibility to various types of chemical reactions including oxidation, reduction, and addition reactions.

Synthesis Methods

Laboratory Synthesis Approaches

Methyl octadeca-5,8-diynoate can be synthesized through various organic reactions that primarily involve alkynes and esters. The synthesis typically begins with appropriate precursors that contain the desired carbon chain length and functional groups. Several synthetic pathways are commonly employed:

  • Esterification Route: Starting with octadeca-5,8-diynoic acid and performing an esterification reaction with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Coupling Reaction Approach: Utilizing coupling reactions between terminal alkynes and appropriately functionalized organic halides or other leaving groups, followed by sequential construction of the carbon chain with the triple bonds at the desired positions.

  • Functional Group Transformation: Beginning with other fatty acid derivatives and selectively introducing the triple bonds at the specific positions through elimination reactions and subsequent transformations.

Each synthetic approach requires careful control of reaction conditions to ensure the correct positioning of the triple bonds at carbons 5 and 8, as well as the preservation of these unsaturated bonds throughout the synthesis process.

Purification and Characterization

Following synthesis, purification of Methyl octadeca-5,8-diynoate typically involves chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Characterization of the compound is commonly performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and positions of the triple bonds

  • Infrared (IR) spectroscopy to identify the ester carbonyl and alkyne stretching frequencies

  • Mass spectrometry to verify the molecular weight and fragmentation pattern

  • Elemental analysis to confirm the empirical formula

These analytical techniques collectively provide confirmation of the compound's identity and structural integrity.

Applications in Research and Industry

Scientific Research Applications

Methyl octadeca-5,8-diynoate has several notable applications across various scientific disciplines:

  • Organic Chemistry: The compound serves as an important model system for studying the reactivity of conjugated alkyne systems and as a precursor for the synthesis of more complex organic molecules.

  • Biochemistry: As a fatty acid derivative with unique unsaturation patterns, it provides valuable insights into lipid metabolism and membrane structure studies.

  • Materials Science: The reactive alkyne groups enable its use in click chemistry and other coupling reactions for the development of novel materials with specialized properties.

  • Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of similar fatty acid derivatives in complex mixtures.

Industrial Applications

In industrial settings, Methyl octadeca-5,8-diynoate finds applications in:

  • Pharmaceutical Research: As a potential intermediate in the synthesis of bioactive compounds and drug candidates targeting lipid-mediated processes.

  • Specialty Chemicals Production: Used in the manufacturing of high-value specialty chemicals for research and development purposes.

  • Polymer Science: The reactive triple bonds can be utilized in polymerization reactions to create materials with distinctive mechanical and chemical properties.

The industrial utilization of this compound continues to expand as new applications are discovered through ongoing research efforts.

Comparative Analysis with Similar Compounds

Structural Comparisons with Related Diynoates

Methyl octadeca-5,8-diynoate belongs to a family of related diynoate compounds that differ primarily in the positioning of their triple bonds. A comparative analysis reveals important differences in their structures and properties:

CompoundTriple Bond PositionsMolecular FormulaCAS NumberKey Structural Difference
Methyl octadeca-5,8-diynoate5 and 8C₁₉H₃₀O₂18202-21-6Conjugated triple bonds with close proximity (3 carbons apart)
Methyl octadeca-5,9-diynoate5 and 9C₁₉H₃₀O₂58444-00-1Triple bonds separated by 4 carbon atoms
Methyl octadeca-5,10-diynoate5 and 10C₁₉H₃₀O₂56682-41-8Triple bonds separated by 5 carbon atoms
Methyl octadeca-13,17-diynoate13 and 17C₁₉H₃₀O₂58444-06-7Triple bonds positioned toward the terminus of the chain

The variation in triple bond positioning significantly influences the compounds' chemical reactivity, physical properties, and potential applications in research and industry.

Reactivity Pattern Comparisons

The positioning of triple bonds in Methyl octadeca-5,8-diynoate creates a distinctive reactivity profile compared to its structural analogs:

  • Enhanced Reactivity: The proximity of the triple bonds at positions 5 and 8 creates a conjugated system that exhibits enhanced reactivity toward certain reagents compared to compounds with more distantly positioned triple bonds.

  • Regioselectivity: Reactions targeting the alkyne functionalities often display different regioselectivity patterns depending on the specific positions of the triple bonds in the carbon chain.

  • Stability Differences: The stability under various reaction conditions may differ significantly among the structural isomers, with Methyl octadeca-5,8-diynoate potentially showing distinctive behavior due to its conjugated triple bond arrangement.

These comparative differences highlight the importance of precise structural characterization when working with diynoate compounds in research and applications.

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